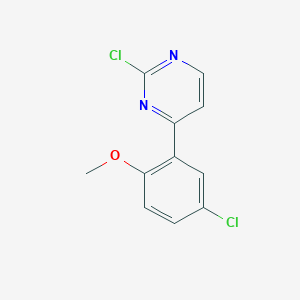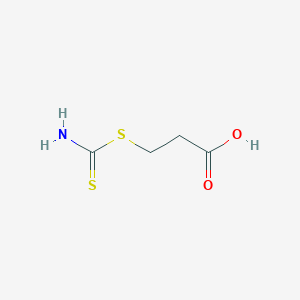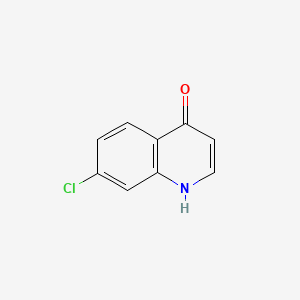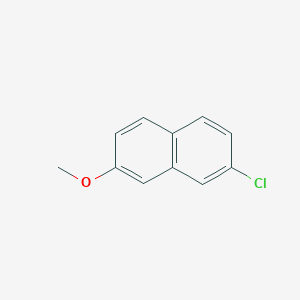
2-Chloro-6-(1-piperidinyl)pyridine
Descripción general
Descripción
2-Chloro-6-(1-piperidinyl)pyridine is a chemical compound with the formula C₁₀H₁₃ClN₂. It has a molecular weight of 196.68 g/mol . This compound is also known as 2-Chloro-6-(piperidin-1-yl)pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 2nd position and a piperidine ring attached at the 6th position .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Chloro-6-(1-piperidinyl)pyridine, a compound with potential applications in various fields of chemical research, has been synthesized and characterized through multiple studies. Its structural and spectroscopic properties have been detailed, demonstrating its versatility as an intermediate and a precursor in organic synthesis. For instance, it has been synthesized from 2-amino-4-methylpyridine through chlorination and condensation processes, yielding an overall yield of about 62% (Shen Li, 2012). Additionally, novel benzimidazo[1,2-a]quinolines substituted with piperidine, among other nuclei, have been synthesized using an uncatalyzed amination protocol under microwave heating, highlighting the compound's role in the development of fluorescent probes for DNA detection (N. Perin et al., 2011).
Application in Catalysis
Significant research has been devoted to exploring the catalytic applications of this compound derivatives. For example, chiral ligand 2-(2′-piperidinyl)pyridine has been synthesized and used as an effective enantioselective catalyst in the addition of diethylzinc to aldehydes, producing optically active secondary alcohols with up to 100% enantiomeric excess (Yanqin Cheng et al., 2008). This demonstrates the potential of such compounds in asymmetric synthesis, offering new pathways for the creation of chiral molecules.
Medicinal Chemistry and Drug Discovery
The structural versatility of this compound derivatives also extends to medicinal chemistry, where they serve as key intermediates in the synthesis of various pharmacologically active compounds. For instance, they have been used in the development of selective and reversible antagonists of the P2Y12 receptor, supporting both preclinical and clinical studies (S. Andersen et al., 2013). Additionally, these compounds have been explored for their potential in synthesizing novel antimicrobial agents and in studying their interactions with DNA, further underscoring their utility in drug discovery and development processes (M. Evecen et al., 2017).
Safety and Hazards
Direcciones Futuras
Piperidine derivatives, including 2-Chloro-6-(1-piperidinyl)pyridine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
2-chloro-6-piperidin-1-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCPWOMTHWJBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



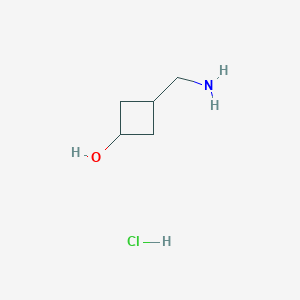

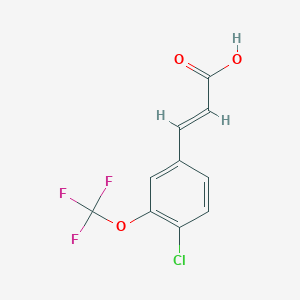
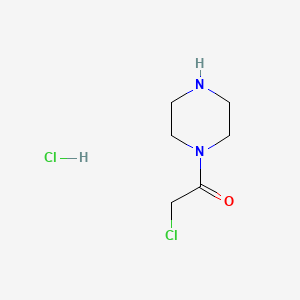
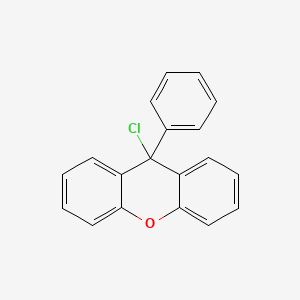
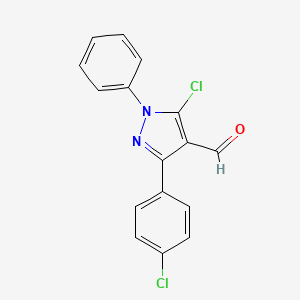

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide](/img/structure/B3023982.png)

![[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B3023984.png)
